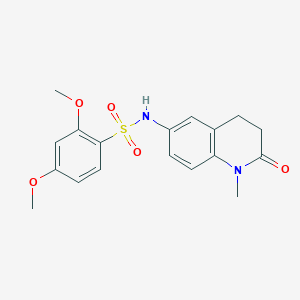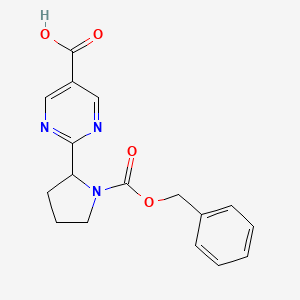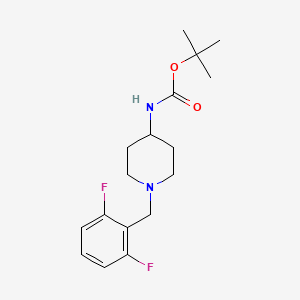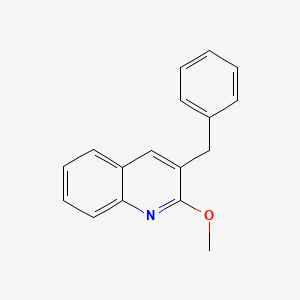
Boc-MeAnon(2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-MeAnon(2)-OH” likely refers to a molecule that has been protected with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common strategy used to protect amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amines involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . The amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . The reaction can be carried out under relatively mild conditions .Molecular Structure Analysis
The Boc group adds steric bulk to the molecule and changes its reactivity . The carbonyl oxygen in the Boc group can be protonated, which is resonance stabilized .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid . The first step in this process is the protonation of the carbonyl oxygen, which results in a resonance-stabilized ion .Scientific Research Applications
Photocatalysis and Material Applications
Fabrication and Modification of Photocatalysts : Research on (BiO)2CO3-based photocatalysts (BOC) emphasizes their potential in healthcare, photocatalysis, and as sensors. Modification strategies to enhance visible light-driven photocatalytic performance include metal heterojunctions and doping with nonmetals. These modifications improve photocatalytic activity through mechanisms such as the p–n junction effect and photosensitization, with applications in environmental pollution control (Ni et al., 2016).
Boron Chemistry and Nanomaterials : The study of boron through size-selected clusters reveals its unusual polymorphism, with applications ranging from boron fullerenes to nanotubes. This research provides insights into boron's chemical bonding, leading to the design of novel borometallic molecular wheels and expanding boron chemistry (Sergeeva et al., 2014).
Boron Carbide in Nuclear Applications : Boron carbide's role in nuclear reactors is examined, particularly its behavior under neutron irradiation. The study suggests mechanisms for stress-induced amorphous band formation in boron carbide, which impacts its application in absorbing materials for nuclear reactor control (Simeone et al., 2000).
Chemical Synthesis and Catalysis
Organoboron Acids in Catalysis : Organoboron acids and their derivatives play a crucial role in catalysis, leveraging the Lewis acidity of trivalent boron for diverse reactions. This research highlights the versatility of organoboron compounds in facilitating addition, cycloaddition, and substitution reactions, contributing to the development of catalyst-controlled methods for organic synthesis (Dimitrijević & Taylor, 2013).
Innovations in BOD Measurement : A novel reactor-type biosensor for rapid biochemical oxygen demand (BOD) measurement uses immobilized microbial cell beads. This development enhances sensitivity, precision, and longevity of BOD biosensors, offering a promising tool for assessing organic pollution in water and wastewater (Wang et al., 2010).
Future Directions
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-6-7-8-9-10-11-12(13(17)18)16(5)14(19)20-15(2,3)4/h12H,6-11H2,1-5H3,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHUMRPPGBGQH-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-MeAnon(2)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)
![4-isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2735771.png)


![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2735780.png)
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)


